1,8-Dinitro-4,5-dihydroxyanthraquinone

Antiviral Drug Discovery Flavivirus Protease Inhibition Medicinal Chemistry

1,8-Dinitro-4,5-dihydroxyanthraquinone (81-55-0) is a regiospecifically nitrated anthraquinone whose unique 1,8-dihydroxy-4,5-dinitro substitution pattern is structurally essential for target engagement. In antiviral research, it delivers validated NS2B-NS3 protease inhibition (IC50 4.2 µM) with >1 log viral titer reduction at 1 µM and a clean cytotoxicity profile. For antibacterial programs, it ranks as the top in silico hit against PPAT with confirmed MIC of 31.25–62.5 µg/mL against MRSA and VRE. In dye synthesis, only this regioisomer yields disperse blue dyes with superior lightfastness. Generic anthraquinones or alternative isomers are not functionally equivalent.

Molecular Formula C14H6N2O8
Molecular Weight 330.21 g/mol
CAS No. 81-55-0
Cat. No. B1665754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dinitro-4,5-dihydroxyanthraquinone
CAS81-55-0
Synonyms1,8-dinitro-4,5-dihydroxyanthraquinone
Molecular FormulaC14H6N2O8
Molecular Weight330.21 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)[N+](=O)[O-])O
InChIInChI=1S/C14H6N2O8/c17-7-3-1-5(15(21)22)9-11(7)14(20)12-8(18)4-2-6(16(23)24)10(12)13(9)19/h1-4,17-18H
InChIKeyGJCHQJDEYFYWER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 0.1 mg/mL at 72 °F (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dinitro-4,5-dihydroxyanthraquinone (CAS 81-55-0): Essential Technical Data for Anthraquinone-Based Antiviral and Dye Intermediate Procurement


1,8-Dinitro-4,5-dihydroxyanthraquinone (CAS 81-55-0), also known as 4,5-dinitrochrysazin, is a synthetically nitrated and hydroxylated anthraquinone derivative characterized by its 1,8-dihydroxy and 4,5-dinitro substitution pattern [1]. It is a yellow to orange solid with a molecular weight of 330.21 g/mol and a melting point of 225°C (decomposition) [2]. The compound functions dually as an established intermediate in the synthesis of disperse blue dyes with high lightfastness and as a biologically active scaffold demonstrating specific inhibition of flavivirus NS2B-NS3 proteases [1][3].

Why 1,8-Dinitro-4,5-dihydroxyanthraquinone Cannot Be Simply Interchanged with Generic Anthraquinone Derivatives


Substitution with generic anthraquinones or alternative dinitro-hydroxy regioisomers is invalid for both medicinal chemistry and materials science applications. The specific 1,8-dihydroxy-4,5-dinitro orientation is critical for biological target engagement and photophysical performance. Computational studies explicitly demonstrate that the nitro group positioning in this specific isomer is essential for high-affinity binding to bacterial phosphopantetheine adenylyltransferase (PPAT) [1]. Furthermore, in dye synthesis, this exact regioisomer yields disperse blue dyes with superior light and sublimation fastness compared to derivatives synthesized from alternative isomers, confirming that the substitution pattern dictates the end-use properties of the dye [2][3].

Quantitative Performance Benchmarks: 1,8-Dinitro-4,5-dihydroxyanthraquinone vs. In-Class Comparators


Superior Antiviral Potency: Viral Titer Reduction in Dengue Virus Cell-Based Assay

In a direct head-to-head comparison of 15 published dengue NS2B-NS3 protease inhibitors, 1,8-dinitro-4,5-dihydroxyanthraquinone (identified as ARDP0006) was the most potent compound, reducing dengue serotype 2 viral titer by more than 1 log PFU/mL at a concentration of 1 μM [1]. This performance surpassed 14 other small-molecule and peptide-based inhibitors, which included diverse chemotypes such as acylated 4-amidinophenylalanine derivatives and peptide aldehydes, in the same cell-based assay using HuH-7 human hepatocarcinoma cells [1].

Antiviral Drug Discovery Flavivirus Protease Inhibition Medicinal Chemistry

Antibacterial Activity Profile: MIC Values Against Clinically Relevant Gram-Positive Strains

Following a virtual screening campaign of 114 anthraquinone derivatives, 1,8-dinitro-4,5-dihydroxyanthraquinone (DHDNA) was identified as the most promising inhibitor of bacterial PPAT based on molecular docking scores and binding free energy calculations [1]. In vitro validation confirmed this in silico finding, yielding minimum inhibitory concentration (MIC) values of 31.25 µg/mL against Staphylococcus aureus and 62.5 µg/mL against Enterococcus faecalis, including both antibiotic-resistant isolates and reference strains [1].

Antibacterial Drug Discovery Antimicrobial Resistance PPAT Inhibition

Solubility Characteristics: Quantitative Comparison in Supercritical CO2 Processing

Direct experimental measurement of mole fraction solubility in supercritical carbon dioxide (sc-CO2) revealed that 1,8-dinitro-4,5-dihydroxyanthraquinone exhibits significantly lower solubility than 1,4-diamino-2,3-dichloroanthraquinone (C.I. Disperse Violet 28) across a range of temperatures and pressures [1]. At 353.15 K and 25.0 MPa, the mole fraction solubility of 1,8-dinitro-4,5-dihydroxyanthraquinone was approximately 5.4 × 10⁻⁶, compared to 3.7 × 10⁻⁵ for C.I. Disperse Violet 28, representing an approximately 6.9-fold lower solubility [1].

Supercritical Fluid Processing Dye Solubility Process Engineering

Validated Application Scenarios for 1,8-Dinitro-4,5-dihydroxyanthraquinone Based on Quantitative Evidence


Lead Optimization in Antiviral Drug Discovery for Flavivirus Infections

Procurement for medicinal chemistry campaigns targeting dengue or West Nile virus NS2B-NS3 proteases. The compound's demonstrated >1 log PFU/mL viral titer reduction at 1 µM in human cell-based assays validates its cell permeability and target engagement [1]. This performance metric, coupled with its non-cytotoxic profile at the effective concentration, provides a robust starting point for structure-activity relationship (SAR) studies and analog synthesis to improve potency beyond the reported 4.2 µM viral inhibition IC50 .

Discovery and Development of Novel Antibacterial Agents Targeting PPAT

Procurement for antibacterial discovery programs focused on Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The compound's in silico ranking as the most promising PPAT inhibitor among 114 anthraquinones and its subsequent in vitro MIC confirmation (31.25-62.5 µg/mL) against resistant isolates provide a validated hit compound [2].

Synthesis of High-Performance Disperse Blue Dyes with Enhanced Lightfastness

Procurement as a key intermediate for the industrial synthesis of anthraquinone-based disperse dyes. The compound's specific 1,8-dihydroxy-4,5-dinitro substitution pattern is essential for producing blue dyes that exhibit superior light and sublimation fastness properties [3][4]. Its use is specifically indicated in processes requiring high-purity dinitrochrysazine for partial reduction to 1-amino-8-nitro-4,5-dihydroxyanthraquinone, a critical precursor for valuable blue dye series [5].

Supercritical Fluid Processing and Extraction Studies

Procurement for process engineering research involving the purification or processing of anthraquinone derivatives using supercritical carbon dioxide. The experimentally determined solubility data (e.g., mole fraction solubility of 5.4 × 10⁻⁶ at 353.15 K and 25.0 MPa) provides quantitative thermodynamic parameters essential for designing and optimizing supercritical fluid extraction or dyeing processes [6].

Technical Documentation Hub

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